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Compound of Interest

Compound Name: 2-Chloro-3-nitropyridine

Cat. No.: B167233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Chloro-3-nitropyridine is a versatile heterocyclic building block of significant interest in

medicinal chemistry and materials science. Its unique electronic and steric properties, arising

from the presence of a chloro, a nitro, and a pyridine nitrogen atom, render it a valuable

scaffold for the synthesis of a diverse array of functional molecules. This technical guide

provides an in-depth overview of the research applications of 2-chloro-3-nitropyridine, with a

focus on its utility in the development of novel therapeutics. This document details its

physicochemical properties, key synthetic transformations, and its role as a precursor to potent

inhibitors of various biological targets, including Janus kinase 2 (JAK2), glycogen synthase

kinase-3 (GSK-3), and urease. Detailed experimental protocols for seminal reactions,

quantitative data on the biological activity of its derivatives, and graphical representations of

relevant signaling pathways are provided to facilitate further research and application.

Physicochemical Properties
2-Chloro-3-nitropyridine is a yellow crystalline solid at room temperature. A comprehensive

summary of its physicochemical properties and those of its key synthetic intermediate, 2-

chloro-3-aminopyridine, is presented below.
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Property 2-Chloro-3-nitropyridine 2-Chloro-3-aminopyridine

CAS Number 5470-18-8 6298-19-7

Molecular Formula C₅H₃ClN₂O₂ C₅H₅ClN₂

Molecular Weight 158.54 g/mol 128.56 g/mol

Appearance Yellow crystalline solid
Off-white to yellow to pink

crystalline powder

Melting Point 100-103 °C 76-78 °C

Boiling Point Not available 130-134 °C (at 12.75 mmHg)

Solubility Sparingly soluble in water
Soluble in methanol and water

(30 g/L)

LogP 1.643 (calculated) Not available

pKa Not available Not available

Core Synthetic Transformations
The reactivity of 2-chloro-3-nitropyridine is dominated by two primary transformations:

nucleophilic aromatic substitution (SNAr) at the C2 position and reduction of the nitro group to

an amine. These reactions provide a versatile platform for the introduction of diverse functional

groups and the construction of complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is activated towards nucleophilic displacement by the

electron-withdrawing effects of the adjacent nitro group and the pyridine nitrogen. This allows

for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and

thiolates.

Experimental Protocol: Synthesis of 2-Anilino-3-nitropyridine Derivatives

A mixture of 2-chloro-3-nitropyridine (1.0 eq) and a substituted aniline (1.0-1.2 eq) in ethylene

glycol is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon

completion, the reaction mixture is cooled to room temperature, and the product is precipitated
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by the addition of water. The solid is collected by filtration, washed with water, and dried to

afford the corresponding 2-anilino-3-nitropyridine derivative.

Table of Reported Yields:

Aniline Substituent Yield (%)

4-Methoxy 94

4-Fluoro 92

4-Chloro 90

Unsubstituted 93

Reduction of the Nitro Group
The nitro group of 2-chloro-3-nitropyridine can be selectively reduced to an amino group,

yielding the key intermediate 2-chloro-3-aminopyridine. This transformation opens up a

plethora of synthetic possibilities for further functionalization, including diazotization reactions

and amide bond formation.

Experimental Protocol 1: Reduction with Sodium Sulfide

To a stirred suspension of 2-chloro-3-nitropyridine in water, a solution of sodium sulfide in

water is added dropwise. The reaction mixture is heated to maintain a gentle reflux. After the

reaction is complete (monitored by TLC), the mixture is cooled, and the precipitated solid is

collected by filtration. The solid is dissolved in dilute hydrochloric acid and filtered. The filtrate is

then neutralized with an aqueous solution of sodium hydroxide to a pH of 9-10 to precipitate

the product. The solid is collected by filtration, washed with water, and dried under vacuum to

yield 2-chloro-3-aminopyridine. Yields of 74-86% have been reported.

Experimental Protocol 2: Reduction with TiCl₄/Mg

Under a nitrogen atmosphere, titanium tetrachloride (TiCl₄) is added to anhydrous

tetrahydrofuran (THF) at -5 to 5 °C with constant stirring to form a yellow suspension.

Magnesium (Mg) turnings are then added, and the mixture is refluxed for 3 hours to obtain a

black suspension. The reaction mixture is cooled to 0 °C, and 2-chloro-3-nitropyridine is
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added in portions. The reaction is stirred at room temperature for 1 hour. The reaction is

quenched by the addition of water and 25% aqueous ammonia. The product is extracted with

diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate

(MgSO₄), filtered, and concentrated under reduced pressure to give 2-chloro-3-aminopyridine.

A yield of 98% has been reported for this method.

Applications in Drug Discovery and Development
The versatility of 2-chloro-3-nitropyridine as a synthetic intermediate has led to its application

in the development of a range of biologically active molecules.

Anti-ulcer Agents: Pirenzepine
2-Chloro-3-aminopyridine, derived from 2-chloro-3-nitropyridine, is a crucial precursor for the

synthesis of pirenzepine, a selective M1 muscarinic receptor antagonist used for the treatment

of peptic ulcers.

Synthetic Workflow for a Pirenzepine Intermediate

Synthesis of Pirenzepine Intermediate

2-amino-N-(2-chloropyridin-3-yl)benzamide Cyclization

Acid Catalyst
(e.g., H₂SO₄, HCl)

Pirenzepine Cyclic Intermediate

Click to download full resolution via product page

Caption: Synthetic step towards a key intermediate of Pirenzepine.

Experimental Protocol: Synthesis of a Pirenzepine Intermediate

In a 1000 mL reaction flask, add 600 mL of butanol, 100 g of 2-amino-N-(2-chloropyridin-3-

yl)benzamide, and 2 mL of concentrated sulfuric acid. The reaction mixture is heated to reflux

(approximately 80 °C) for 3 hours. After cooling to room temperature, the solid product is
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collected by filtration, washed with acetone, and dried under vacuum at 50-60 °C to yield the

faint yellow solid product. A yield of 98% has been reported.

Janus Kinase 2 (JAK2) Inhibitors
Derivatives of 2-aminopyridine have been investigated as potent and selective inhibitors of

Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways implicated in

myeloproliferative neoplasms.

JAK-STAT Signaling Pathway
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Caption: Inhibition of the JAK-STAT pathway by 2-aminopyridine derivatives.

Table of Reported Biological Activity of Pyridine-based JAK2 Inhibitors:
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Compound ID JAK2 IC₅₀ (nM)
Selectivity vs
JAK1

Selectivity vs
JAK3

Reference

21b 9 276-fold 184-fold

Napabucasin 12.62 ± 2.12 - -

2'-Methyl

Napabucasin
11.11 ± 0.13 - -

Ruxolitinib

(Series A)
0.29 - 5.0 - -

Fedratinib

(Series C)
0.75 - 11.4 - -

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
Pyridine-based scaffolds have been explored for the development of inhibitors of Glycogen

Synthase Kinase-3 (GSK-3), a serine/threonine kinase involved in numerous cellular processes

and implicated in diseases such as Alzheimer's disease and type 2 diabetes.

GSK-3 Signaling Pathway
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Caption: Pyridine derivatives as inhibitors of the Wnt/β-catenin pathway.
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Table of Reported Biological Activity of Pyridine-based GSK-3 Inhibitors:

Compound Class GSK-3 IC₅₀ Reference

3-Anilino-4-arylmaleimides Low nanomolar

Pyrazolo[3,4-b]pyridines Potent inhibitors

6-Aryl-pyrazolo[3,4-b]pyridines Potent inhibitors

Urease Inhibitors
2-Chloro-3-nitropyridine serves as a starting material for the synthesis of urease inhibitors,

which have potential applications in treating infections caused by urease-producing bacteria.

Experimental Workflow for Urease Inhibitor Synthesis

Urease Inhibitor Synthesis

2-Chloro-3-nitropyridine
Intermediate

+ Piperazine

Piperazine

Urease Inhibitor
+ Aryl 2-chloroacetamide

Aryl 2-chloroacetamide
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Caption: General synthetic route to nitropyridine-based urease inhibitors.

Conclusion
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2-Chloro-3-nitropyridine is a highly valuable and versatile building block in organic synthesis,

particularly for the development of novel therapeutic agents. Its predictable reactivity allows for

the efficient construction of a wide range of heterocyclic compounds with potent biological

activities. The examples provided in this guide, from anti-ulcer agents to kinase and enzyme

inhibitors, underscore the broad potential of this scaffold in medicinal chemistry. The detailed

experimental protocols and quantitative data presented herein are intended to serve as a

valuable resource for researchers engaged in the design and synthesis of new bioactive

molecules, further unlocking the potential of 2-chloro-3-nitropyridine in drug discovery and

beyond.

To cite this document: BenchChem. [A Technical Guide to the Research Applications of 2-
Chloro-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167233#potential-research-applications-of-2-chloro-
3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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